molecular formula C30H28ClF5N2O2RuS B7944994 RuCl[(R,R)-FsDPEN](p-cymene)

RuCl[(R,R)-FsDPEN](p-cymene)

Cat. No. B7944994
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-ZJPTYAPPSA-M
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Description

“RuCl(R,R)-FsDPEN” is a chiral diamine ligand complexed with ruthenium . It is used for asymmetric hydrogenation reactions .


Synthesis Analysis

The synthesis of “RuCl(R,R)-FsDPEN” involves complexing the chiral diamine ligand with ruthenium . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “RuCl(R,R)-FsDPEN” is complex, involving a chiral diamine ligand complexed with ruthenium . The exact molecular structure is not detailed in the available resources.


Chemical Reactions Analysis

“RuCl(R,R)-FsDPEN” is used in asymmetric hydrogenation reactions . The exact chemical reactions it undergoes are not detailed in the available resources.


Physical And Chemical Properties Analysis

“RuCl(R,R)-FsDPEN” is a solid at 20 degrees Celsius . It has a melting point of 238-244 °C . Its empirical formula is C30H28ClF5N2O2RuS and it has a molecular weight of 712.14 .

Scientific Research Applications

  • Asymmetric Hydrogen Transfer Reaction : A chiral ruthenium complex including RuCl(R,R)-FsDPEN was used as a catalyst for synthesizing chiral α-benzyl ethanol via asymmetric hydrogen transfer reaction of acetophenone. This process exhibited good catalytic activity and favorable enantioselectivity under specific conditions (Bai Liguang, 2012).

  • Ring-Opening Metathesis Polymerization (ROMP) : RuCl(R,R)-FsDPEN complexes were used as catalyst precursors for ROMP of cyclooctene, cyclopentene, and norbornene, demonstrating their potential in polymer synthesis (D. Jan et al., 2000).

  • Asymmetric Transfer Hydrogenation : This complex was found efficient for asymmetric transfer hydrogenation of 2-acetylpyridine, yielding (S)-1-(2-pyridyl)ethanol with high yield and enantioselectivity (K. Okano et al., 2000).

  • Catalytic Transfer Hydrogenation of Aromatic Ketones : A series of [(p-cymene)Ru(NHC)] complexes, with RuCl(R,R)-FsDPEN as a precursor, were effective in catalyzing the transfer hydrogenation of aromatic ketones (N. Gürbüz et al., 2012).

  • Anticancer Activity : Ru(II) and Os(II) p-cymene dichloride complexes, including derivatives of RuCl(R,R)-FsDPEN, have shown selective anticancer properties and interacted with DNA, providing insights into potential therapeutic applications (A. Dorcier et al., 2005).

  • Kharasch Additions : RuCl(R,R)-FsDPEN complexes were used to catalyze the atom transfer radical addition in Kharasch additions, showing correlation with their electrochemical parameters (A. Richel et al., 2006).

  • Heterogeneous Catalysis : These complexes have been used as heterogeneous catalysts for various environmentally friendly transformations such as aerobic oxidation, hydrolytic oxidation, and dehydration processes (E. Choi et al., 2002).

Mechanism of Action

The mechanism of action of “RuCl(R,R)-FsDPEN” involves its use in asymmetric hydrogenation reactions . The exact mechanism of action is not detailed in the available resources.

Safety and Hazards

“RuCl(R,R)-FsDPEN” should be stored under inert gas . It is air sensitive . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-ZJPTYAPPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RuCl[(R,R)-FsDPEN](p-cymene)

CAS RN

1026995-71-0
Record name RuCl[(R,R)-Fsdpen](p-cymene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 2
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 3
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 4
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 5
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 6
RuCl[(R,R)-FsDPEN](p-cymene)

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